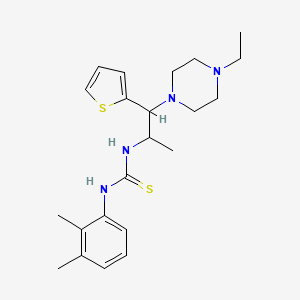
1-(2,3-Dimethylphenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2,3-Dimethylphenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea" is a thiourea derivative, which is a class of compounds known for their wide range of biological activities. Thioureas are characterized by the presence of a thiocarbonyl group attached to two amine groups. The structure of this particular compound suggests potential pharmacological properties, as it contains both a piperazine ring and a thiophene moiety, which are common in drug design.
Synthesis Analysis
Although the specific synthesis of "1-(2,3-Dimethylphenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea" is not detailed in the provided papers, a related compound, "2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile," was synthesized through a nucleophilic substitution reaction. This reaction involved the use of 1-methylpiperazine and a brominated precursor, which suggests that a similar approach could be employed for the synthesis of the compound , possibly involving modifications to the piperazine and thiophene components to match the target structure .
Molecular Structure Analysis
The molecular structure of thiourea derivatives is crucial for their biological activity. The presence of the dimethylphenyl group could influence the lipophilicity of the molecule, potentially affecting its ability to cross cell membranes. The ethylpiperazinyl and thiophenyl groups could contribute to the compound's binding affinity to various biological targets, such as enzymes or receptors. The exact molecular interactions would depend on the specific conformation and electronic distribution within the molecule.
Chemical Reactions Analysis
Thiourea derivatives are known to participate in various chemical reactions, often serving as nucleophiles due to the presence of the thiocarbonyl group. The compound could potentially undergo reactions with electrophiles, leading to the formation of new bonds and derivatives. These reactions could be exploited to further modify the compound for enhanced biological activity or to attach it to carriers for drug delivery purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(2,3-Dimethylphenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea" would likely include moderate solubility in organic solvents due to the presence of both polar (thiourea) and nonpolar (dimethylphenyl) groups. The melting point, boiling point, and stability of the compound would be influenced by the rigidity of the piperazine ring and the electronic effects of the thiophene and phenyl groups. These properties are important for the formulation and storage of the compound as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthetic Methodologies
The synthesis of related compounds involves multi-step reactions that offer a pathway to designing molecules with potential biological activities. For instance, thiourea derivatives have been synthesized through reactions with acetylenic esters and explored for their reactions towards the formation of new 1,3-thiazines, indicating a method for generating structurally diverse molecules that could be applied in various fields of research (Aly, Ahmed, & El-Mokadam, 2007).
Antimicrobial and Antitumor Activities
Compounds containing thiourea and piperazinyl groups have been evaluated for their antimicrobial and antitumor activities. For example, novel thiourea derivatives have shown significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Shah, Lakum, & Chikhalia, 2015). Additionally, certain thiourea derivatives have been investigated for their antitumor activities, providing a foundation for the development of new anticancer drugs (Yeşilkaynak et al., 2017).
Chemical Sensing and Environmental Applications
Fluorescent Probes
Some thiophene-based conjugated polymers have been developed as fluorescent probes for detecting metal ions and amino acids in aqueous solutions, demonstrating their utility in environmental monitoring and biological studies (Guo et al., 2014).
Pharmacological Implications
Anticonvulsant Activity
Research on thiourea derivatives also extends to their pharmacological implications, such as anticonvulsant activities. For instance, certain thiourea derivatives have been synthesized and screened for anticonvulsant activity, showing promise in the treatment of seizure disorders (Severina et al., 2020).
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4S2/c1-5-25-11-13-26(14-12-25)21(20-10-7-15-28-20)18(4)23-22(27)24-19-9-6-8-16(2)17(19)3/h6-10,15,18,21H,5,11-14H2,1-4H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGCHENCXSGMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


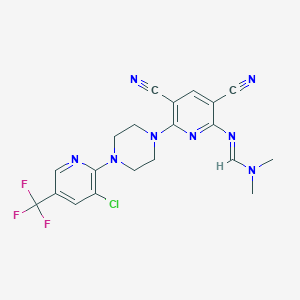
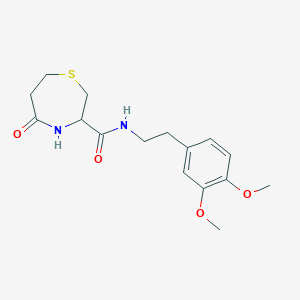
![(2R,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2524296.png)
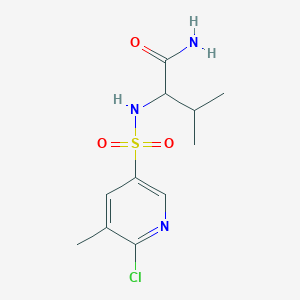
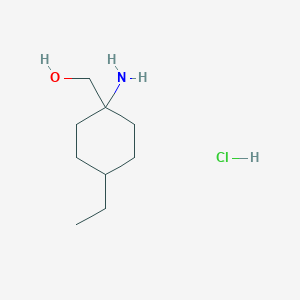
![Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B2524301.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2524303.png)


![3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2524306.png)
![ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2524310.png)
![tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)